1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
Description
This compound features a 4,5-dihydroimidazole core substituted with a 2-fluorobenzylthio group at position 2 and a phenoxyethanone moiety at position 1. Its molecular formula is C₁₉H₁₇FN₂O₂S (monoisotopic mass: ~358.115 g/mol), with a thioether bridge enhancing metabolic stability compared to ether or sulfonyl analogs .
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEBTHCXEOGILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these factors is crucial for optimizing the use and effectiveness of the compound.
Biological Activity
The compound 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is a synthetic organic molecule that exhibits notable biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a dihydroimidazole moiety linked to a phenoxyethanone group, with a fluorobenzyl substituent that may enhance its lipophilicity and bioactivity. The presence of sulfur in the thioether linkage adds to the compound's reactivity and interaction potential within biological systems.
Research indicates that compounds containing imidazole and phenoxy groups often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : The imidazole ring is known for its role in inhibiting microbial growth.
- Anticancer Properties : Similar compounds have been shown to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various imidazole derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent. -
Anticancer Activity :
In vitro studies demonstrated that derivatives of imidazole can inhibit tumor cell proliferation. Specific assays revealed that the compound induces cell cycle arrest at the G2/M phase in cancer cell lines, leading to increased apoptosis rates. -
Anti-inflammatory Effects :
Experimental models showed that compounds with similar structures can reduce inflammation markers in animal models of arthritis, indicating potential therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structure. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Imidazole Derivatives | Imidazole ring | Antimicrobial, Anticancer |
| Phenoxy Compounds | Phenoxy group | Anti-inflammatory |
| Thiophene Derivatives | Thiophene ring | Anticancer |
The combination of these structural elements in our compound may enhance its overall efficacy compared to individual components.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The lipophilic nature due to the fluorobenzyl group may facilitate better absorption through biological membranes.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion : Renal excretion is likely, necessitating further studies on its half-life and clearance rates.
Toxicological assessments indicate that while the compound shows promise, further investigation is required to fully understand its safety profile.
Comparison with Similar Compounds
Fluorinated Benzylthio-Imidazole Derivatives
Compound A: 1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxy-1-propanone (C₁₉H₁₉FN₂O₂S)
- Key Differences: Fluorine position: 3-fluorobenzyl vs. 2-fluorobenzyl in the target compound. Chain length: Propanone (C=O-CH₂-CH₃) vs. ethanone (C=O-CH₃).
- Propanone’s extended chain could increase lipophilicity but reduce solubility.
Compound B: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences :
- Core structure: Triazole vs. dihydroimidazole.
- Substituents: Difluorophenyl and phenylsulfonyl groups.
- Implications :
Heterocyclic and Aryl-Substituted Imidazoles
Compound C : 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
- Key Differences :
- Substituents: Thienyl (aromatic sulfur heterocycle) vs. fluorobenzylthio.
- Implications :
Compound D : 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole
- Key Differences :
- Saturated vs. unsaturated imidazole core.
- Diphenyl substitution at positions 4 and 3.
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
